2-(4-メトキシベンジル)フェノール

概要

説明

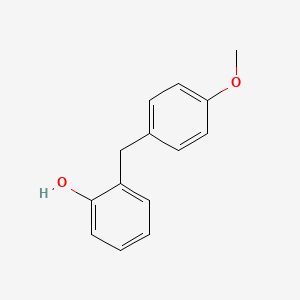

2-(4-Methoxybenzyl)phenol is an organic compound with the molecular formula C14H14O2 It consists of a phenol group substituted with a 4-methoxybenzyl group

科学的研究の応用

Medicinal Chemistry

The compound has shown promise in anti-cancer research . Studies indicate that derivatives of 2-(4-Methoxybenzyl)phenol exhibit significant biological activity against various cancer cell lines. For instance, related compounds have been observed to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating apoptotic proteins such as Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Properties

Research has demonstrated that 2-(4-Methoxybenzyl)phenol derivatives can inhibit pro-inflammatory pathways, making them potential candidates for treating autoimmune diseases such as rheumatoid arthritis. The compound appears to affect the STAT3 signaling pathway, which plays a crucial role in inflammation .

- Case Study : A derivative known as MMPP (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol was shown to significantly reduce inflammation markers in murine models of arthritis .

Material Science

In materials science, phenolic compounds are often utilized as building blocks for synthesizing polymers and other materials with unique properties. The versatility of 2-(4-Methoxybenzyl)phenol allows it to be incorporated into various polymer matrices, enhancing their thermal stability and mechanical strength.

Data Tables

作用機序

Phenolic compounds play a crucial role in defending against pathogens, repairing damage, and they are also involved in growth and reproduction . They are known for their antioxidant activity, which is due to their ability to act as hydrogen donors, reducing agents, and singlet oxygen quenchers .

The metabolism of phenolic compounds in plants involves several biochemical pathways, including the shikimate and phenylpropanoid pathways . These pathways are responsible for the biosynthesis of various phenolic compounds .

Phenolic compounds are usually well absorbed in the intestines, and their bioavailability can be influenced by several factors, including their chemical structure, the presence of other phenolic compounds, and the individual’s metabolism .

The action of phenolic compounds can be influenced by various environmental factors, such as light, temperature, and pH. These factors can affect the stability of the compounds and their antioxidant activity .

生化学分析

Biochemical Properties

2-(4-Methoxybenzyl)phenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The nature of these interactions often involves the binding of 2-(4-Methoxybenzyl)phenol to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function .

Cellular Effects

2-(4-Methoxybenzyl)phenol has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, 2-(4-Methoxybenzyl)phenol has been found to alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

The molecular mechanism of action of 2-(4-Methoxybenzyl)phenol involves its binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity. Additionally, 2-(4-Methoxybenzyl)phenol can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methoxybenzyl)phenol can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to 2-(4-Methoxybenzyl)phenol has been observed to cause cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 2-(4-Methoxybenzyl)phenol vary with different dosages in animal models. At low doses, it has been found to exhibit beneficial effects such as antioxidant activity and protection against oxidative stress. At high doses, 2-(4-Methoxybenzyl)phenol can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .

Metabolic Pathways

2-(4-Methoxybenzyl)phenol is involved in various metabolic pathways, including those related to its biotransformation and elimination. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The involvement of 2-(4-Methoxybenzyl)phenol in these metabolic pathways can influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2-(4-Methoxybenzyl)phenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. The distribution of 2-(4-Methoxybenzyl)phenol can be influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 2-(4-Methoxybenzyl)phenol can affect its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications can direct 2-(4-Methoxybenzyl)phenol to specific organelles, where it can exert its effects on cellular processes. For example, its presence in mitochondria can influence mitochondrial function and energy metabolism .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxybenzyl)phenol typically involves the reaction of 4-methoxybenzyl chloride with phenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production methods for 2-(4-Methoxybenzyl)phenol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to enhance the efficiency of the process.

化学反応の分析

Types of Reactions: 2-(4-Methoxybenzyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.

Major Products:

Oxidation: Formation of quinones.

Reduction: Conversion to 2-(4-Hydroxybenzyl)phenol.

Substitution: Various substituted phenols depending on the reagents used.

類似化合物との比較

4-Methoxyphenol: Lacks the benzyl group, resulting in different chemical properties and reactivity.

2-Benzylphenol: Lacks the methoxy group, affecting its biological activity and applications.

4-Hydroxybenzylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 2-(4-Methoxybenzyl)phenol is unique due to the presence of both the methoxy and benzyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to its similar compounds.

生物活性

2-(4-Methoxybenzyl)phenol, also known as p-methoxybenzylphenol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, and provides insights from various studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-Methoxybenzyl)phenol is C15H16O2. It features a methoxy group (-OCH₃) attached to a benzyl moiety, contributing to its unique chemical behavior and biological activity.

Antimicrobial Properties

Research indicates that 2-(4-Methoxybenzyl)phenol exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its potential against both Gram-positive and Gram-negative bacteria, suggesting it could be a candidate for developing new antimicrobial agents.

Anticancer Effects

The anticancer properties of 2-(4-Methoxybenzyl)phenol have garnered attention in recent studies. One notable study highlights its ability to modulate key signaling pathways involved in cancer progression. The compound was shown to inhibit the phosphorylation of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in tumor angiogenesis. Additionally, it activated PPARγ (Peroxisome Proliferator-Activated Receptor gamma), leading to enhanced transcriptional activity that promotes apoptosis in cancer cells .

Case Studies

- Breast Cancer Cell Lines : In vitro studies using breast cancer cell lines such as MDA-MB-231 (triple-negative) and MCF7 (luminal A type) revealed that treatment with 2-(4-Methoxybenzyl)phenol resulted in significant growth inhibition and induced apoptosis through the activation of pro-apoptotic proteins like caspases 3, 8, and 9 .

- Mechanism of Action : The mechanism involves the downregulation of AKT activity, which is crucial for cell survival and proliferation. This suggests that 2-(4-Methoxybenzyl)phenol may serve as a multi-target agent in cancer therapy by disrupting multiple pathways simultaneously .

Comparative Biological Activity

To better understand the potency of 2-(4-Methoxybenzyl)phenol, it is useful to compare it with other related compounds:

| Compound | Antimicrobial Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(4-Methoxybenzyl)phenol | Yes | N/A | Inhibits VEGFR2 phosphorylation; activates PPARγ |

| 4-Fluoro-2-(4-methoxybenzyl)phenol | Yes | N/A | Similar mechanisms; additional fluorine enhances activity |

| 5-Methoxy-2-(4-methoxybenzyl)phenol | Yes | N/A | Exhibits antimicrobial properties similar to above compounds |

Research Findings

Recent studies have focused on the synthesis and evaluation of analogs of 2-(4-Methoxybenzyl)phenol to enhance its biological activity. Structural modifications have been investigated to improve potency against specific cancer types or to broaden the spectrum of antimicrobial activity .

特性

IUPAC Name |

2-[(4-methoxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZWVPLMSWPDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293138 | |

| Record name | 2-(4-methoxybenzyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37155-50-3 | |

| Record name | 37155-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxybenzyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。